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Compound of Interest

Compound Name: 2-Undecyloxirane

Cat. No.: B156488 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2-Undecyloxirane, a valuable chemical intermediate. Due to the limited availability of

public, experimentally-derived spectra for this specific compound, this document presents a

detailed, predicted spectroscopic profile based on established principles of NMR, IR, and MS

for analogous epoxide compounds. This guide is intended to serve as a reference for the

identification and characterization of 2-Undecyloxirane in a laboratory setting.

Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) data for 2-Undecyloxirane. These values are derived from

typical ranges observed for terminal epoxides and long-chain hydrocarbons.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectroscopic Data for 2-Undecyloxirane
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~2.7 - 2.9 Multiplet 1H
H-2 (CH on epoxide

ring)

~2.4 - 2.6 Multiplet 2H
H-1 (CH₂ on epoxide

ring)

~1.4 - 1.6 Multiplet 2H
H-3 (CH₂ adjacent to

epoxide)

~1.2 - 1.4 Broad Singlet 16H H-4 to H-11 (-(CH₂)₈-)

~0.8 - 0.9 Triplet 3H H-12 (Terminal CH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Undecyloxirane

Chemical Shift (δ) (ppm) Assignment

~52 - 58 C-2 (CH on epoxide ring)

~45 - 50 C-1 (CH₂ on epoxide ring)

~32 - 34 C-3 (CH₂ adjacent to epoxide)

~29 - 30 C-4 to C-9 (-(CH₂)₆-)

~26 - 28 C-10

~22 - 24 C-11

~14 C-12 (Terminal CH₃)

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Data for 2-Undecyloxirane
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Wavenumber (cm⁻¹) Intensity Assignment

~3050 - 2980 Weak-Medium C-H stretch (epoxide ring)

~2960 - 2850 Strong C-H stretch (alkyl chain)

~1470 Medium CH₂ scissoring

~1250 Strong
C-O-C asymmetric stretch

(epoxide ring)

~950 - 810 Strong
C-O-C symmetric stretch

(epoxide ring)

~720 Weak CH₂ rocking

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Fragmentation Data for 2-Undecyloxirane

m/z Interpretation

198 [M]⁺ (Molecular Ion)

183 [M - CH₃]⁺

169 [M - C₂H₅]⁺

155 [M - C₃H₇]⁺

57 [C₄H₉]⁺

43 [C₃H₇]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for a

compound like 2-Undecyloxirane. Instrument parameters should be optimized for the specific

sample and instrument used.

NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 2-Undecyloxirane in 0.5-0.7 mL of

deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of

tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation: Utilize a nuclear magnetic resonance (NMR) spectrometer, for example, a

400 MHz instrument.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds,

and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse

sequence. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of

2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural

abundance of ¹³C.

Data Processing: Process the raw data by applying a Fourier transform, phasing the

spectrum, and calibrating the chemical shifts to the internal standard (TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like 2-Undecyloxirane, a thin film can be prepared

by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride

(NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by

placing a drop of the sample directly onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-

add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum. A

background spectrum of the clean KBr plates or ATR crystal should be recorded and

subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and their corresponding

wavenumbers.

Mass Spectrometry (MS)
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Sample Introduction: Introduce a dilute solution of 2-Undecyloxirane in a volatile organic

solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or

through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation from

any impurities.

Instrumentation: Employ a mass spectrometer, such as a quadrupole, time-of-flight (TOF), or

ion trap instrument.

Ionization: Use an appropriate ionization technique. For a relatively volatile and non-polar

compound like 2-Undecyloxirane, Electron Ionization (EI) is a common choice for GC-MS,

while Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)

could be used for LC-MS.

Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 30-300 amu).

Data Analysis: Identify the molecular ion peak and the major fragment ions. Propose

fragmentation pathways that are consistent with the observed peaks.

Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound such as 2-Undecyloxirane.
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Caption: General workflow for spectroscopic analysis of 2-Undecyloxirane.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Undecyloxirane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b156488#spectroscopic-data-for-2-undecyloxirane-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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